3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide
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Overview
Description
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions involving thiophene-2-carboxylic acid derivatives.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Alkylated piperazine derivatives.
Scientific Research Applications
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activity.
Biological Research: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical research.
Mechanism of Action
The mechanism of action of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-dimethylphenyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide.
- **3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide.
- **3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]sulfonyl}-N-(4-isopropylphenyl)-2-thiophenecarboxamide .
Uniqueness
The uniqueness of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H23N3O3S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H23N3O3S2/c1-13-4-5-14(2)15(12-13)20-7-9-21(10-8-20)26(23,24)16-6-11-25-17(16)18(22)19-3/h4-6,11-12H,7-10H2,1-3H3,(H,19,22) |
InChI Key |
IJAMMWBXMFSUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC |
Origin of Product |
United States |
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